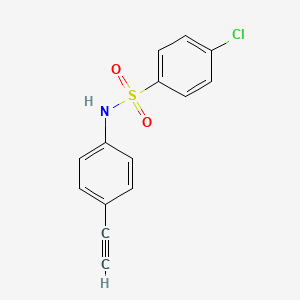

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

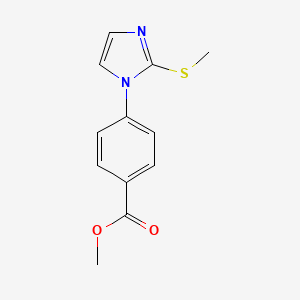

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is a chemical compound with the CAS Number 383147-77-1 . It has a molecular weight of 291.76 and its IUPAC name is 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide, has been described in several studies . For instance, one method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is represented by the linear formula C14H10ClNO2S . The InChI code for this compound is 1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H .Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a related compound, has been studied in a water/acetonitrile mixture . The study found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Physical And Chemical Properties Analysis

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results .科学的研究の応用

Enzyme Inhibition and Medicinal Chemistry

Carbonic Anhydrase Inhibitory Effects : Sulfonamide derivatives, including those related to 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds demonstrate potent inhibition, suggesting potential applications in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Schiff Bases of Anthranilic Acid : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized for their biological potential. These compounds exhibit enzyme inhibition against AChE and BChE enzymes and show significant antioxidant potential, indicating their usefulness in medicinal chemistry (Kausar et al., 2019).

Chemical Synthesis and Characterization

Synthesis Techniques : Research on 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide derivatives includes innovative synthesis methods, such as microwave irradiation, to create sulfonamide derivatives efficiently. These methods offer advantages in terms of reaction times and yields, contributing to the field of synthetic chemistry (Gul et al., 2016).

Bioactive Sulfonamide Derivatives : Studies have also focused on the synthesis and biological screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives, revealing moderate to good antibacterial and enzyme inhibitory activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Bioimaging and Sensing Applications

- Chemosensing Probe for Sn2+ Detection : A study developed a colorimetric and fluorescence probe based on benzenesulfonamide for the selective detection of Sn2+ ions in aqueous solutions. This probe has applications in bioimaging, demonstrating the compound's utility in environmental and biological sensing (Ravichandiran et al., 2020).

作用機序

Safety and Hazards

The safety information for 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

The future directions for the research and development of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Additionally, their metabolic stability and potential as antiproliferative agents could be areas of interest .

特性

IUPAC Name |

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAMYPZKNASINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)